
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with two methyl groups and a cyclohexane ring also substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylcyclopentane with 1,4-dimethylcyclohexane in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane chemistry and reaction mechanisms.
Medicine: Research into its biological activity could lead to new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylcyclopentane: A simpler analog with only the cyclopentyl ring.
1,4-Dimethylcyclohexane: Another analog with only the cyclohexane ring.
Cyclohexane: A basic cycloalkane without any substituents.
Uniqueness
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is unique due to its dual-ring structure with multiple methyl substitutions, which imparts distinct chemical and physical properties. This structural complexity makes it a valuable compound for studying the effects of ring substitution and for developing new synthetic methodologies.
Propiedades
Número CAS |
915778-37-9 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
1-(1,2-dimethylcyclopentyl)-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C15H28/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h12-13H,5-11H2,1-4H3 |
Clave InChI |
ZAQZZWLATYDXBO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C)C2(CCCC2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


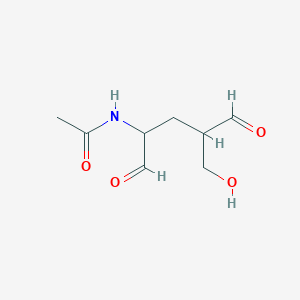
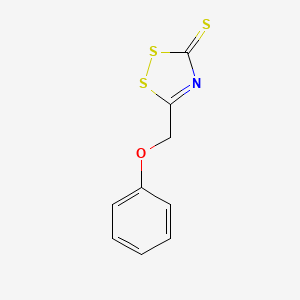
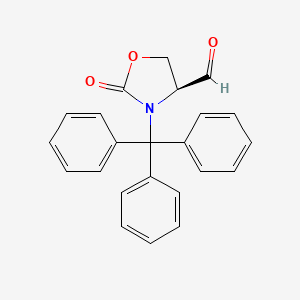
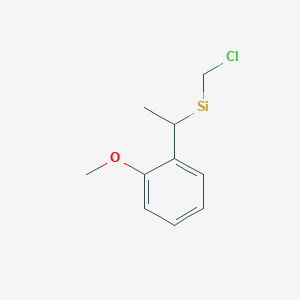
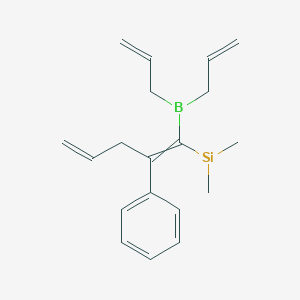
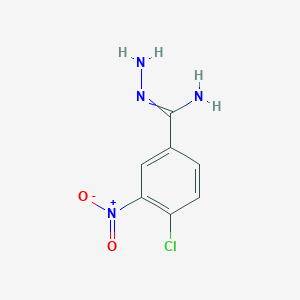
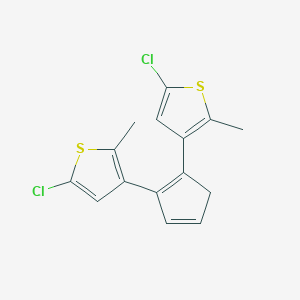
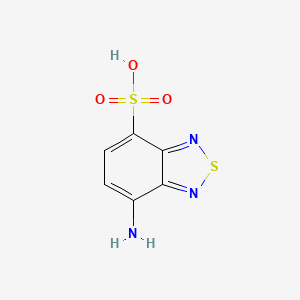
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)

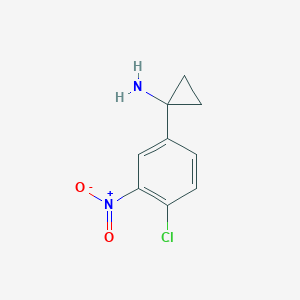
![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)
